Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate
Description
Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate (C₁₄H₁₇NO₄; MW 263.32 g/mol) is a spirocyclic compound featuring a benzodioxole moiety fused to a cyclopentane ring, with a hydroxyl group at position 4 and a methylcarbamate substituent. This compound is notable for its high oral toxicity, as indicated by its LD₅₀ values, and its propensity to release toxic nitrogen oxides (NOₓ) upon thermal decomposition . Its spiro architecture contributes to unique stereoelectronic properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
CAS No. |
22781-25-5 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)16-9-5-4-6-10-11(9)18-13(17-10)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
InChI Key |
WWLOOFVJDXLDAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route from Patent EP1535920A1
A prominent and detailed synthetic method is disclosed in patent EP1535920A1, which describes a multi-step process to prepare 1,3-benzodioxole-2-spirocycloalkane derivatives including the target compound. The process emphasizes:
Use of inert solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and 1-methyl-2-pyrrolidone (NMP).
Reaction of a compound represented by formula (V) (a spirocyclopentane carboxylate derivative) with a methylcarbamate-containing reagent (formula VI) in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).
Temperature control between -78°C and 50°C, preferably -10°C to 50°C, to optimize reaction efficiency.
Avoidance of silica-gel chromatography by selecting reaction conditions and solvents that facilitate easier purification.
Use of n-butyl esters as preferable intermediates to improve yield and handling.
Stepwise summary:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of intermediate spirocyclopentane carboxylate (Compound V) | Reaction of benzodioxole derivative with cyclopentanone derivatives | Use of inert solvents, isolation as n-butyl ester preferred |
| 2 | Reaction of Compound V with methylcarbamate derivative (Compound VI) | Addition of LiHMDS base at 0°C in THF | Reaction time 5 min to 24 h |
| 3 | Workup and purification | Extraction with aqueous ammonium chloride, avoidance of silica-gel chromatography | Improved yield and scalability |
This process achieves significantly higher yields than previous methods (~>30%) and simplifies purification steps, making it suitable for industrial scale.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Solvents | Yield | Purification | Notes |
|---|---|---|---|---|---|---|
| EP1535920A1 Multi-step Synthesis | Formation of spirocyclopentane carboxylate → Reaction with methylcarbamate derivative | Lithium bis(trimethylsilyl)amide, n-butyl esters | THF, DMF, NMP | ~30% (overall) | Extraction, no silica-gel chromatography | Industrially scalable, high yield |
| Claisen–Schmidt Condensation (for benzodioxole chalcones) | Condensation of 3,4-(methylenedioxy)acetophenone and benzaldehydes | KOH (10%) | Ethanol | Good yields (not specified) | Recrystallization | Intermediate preparation for related spiro compounds |
| Carbon-Based Solid Acid Catalysis | Reaction of aldehyde/ketone with catechol | Carbon-based solid acid catalyst | Hexanaphthene (azeotropic) | >80% conversion, >95% selectivity | Distillation, crystallization | Efficient benzodioxole ring formation |
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and purity of intermediates and final products.
Extraction and aqueous workup with ammonium chloride solution and water are standard to remove inorganic residues and bases.
Avoidance of silica-gel column chromatography is a key improvement in recent methods to enhance scalability.
Recrystallization from ethanol or suitable solvents is used for purification of benzodioxole intermediates.
Chemical Reactions Analysis
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylcarbamate can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, which could be harnessed for the development of new medications.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate involves its interaction with specific molecular targets. The hydroxyl and methylcarbamate groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
Spiro compounds with benzodioxole cores exhibit structural diversity based on ring size, substituents, and functional groups. Key examples include:
Key Observations :
- Ring Size : The target compound’s cyclopentane ring (5-membered) contrasts with cyclohexane (6-membered) in 5m–5q or cycloheptane in spiro[1,3-benzodioxole-2,1'-cycloheptane] (CAS 24362-85-4; C₁₃H₁₆O₂) . Smaller rings may increase strain, affecting reactivity.
- Functional Groups : Methylcarbamate in the target compound differs from esters (5m, 5p), aldehydes (5e), or amides (5d) in analogs. Carbamates generally enhance hydrolytic stability compared to esters .
Physical and Spectral Properties
Key Observations :
- Melting Points : Fluorinated analogs like 5m and 5n exhibit higher melting points (119–141°C) due to crystallinity induced by fluorine and aromatic stacking .
- LogP : The isopropyl-substituted analog (LogP 4.5) is more lipophilic than ester derivatives (e.g., 5m, LogP ~3.5), suggesting divergent solubility profiles.
Key Observations :
Biological Activity
Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentane]-4-ol, methylcarbamate
- Molecular Formula : C11H12O3
- CAS Number : 183-32-4
- Molecular Weight : 192.22 g/mol
The compound features a unique spiro structure that contributes to its biological activity. The combination of the benzodioxole and cyclopentane moieties is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that spiro compounds often exhibit a range of biological activities including:
- Antimicrobial
- Antiparasitic
- Anticancer
Antimicrobial Activity
Studies have shown that spiro(1,3-benzodioxole) derivatives possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results indicating low minimum inhibitory concentrations (MICs) .
Antiparasitic Activity
The compound has demonstrated potent antiparasitic activity against various protozoan parasites. In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against Trypanosoma cruzi and Leishmania infantum, with selectivity indexes suggesting low toxicity to mammalian cells .
The mechanisms by which spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of key enzymes involved in parasite metabolism.
- Disruption of cellular membranes , leading to increased permeability and cell death.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate?
The synthesis typically involves multi-step organic reactions:
- Spirocyclic Core Formation : Cyclization of 1,3-benzodioxole derivatives with cyclopentane precursors under acidic or catalytic conditions .
- Functionalization : Introduction of the hydroxyl and methylcarbamate groups via nucleophilic substitution or condensation reactions. For example, the hydroxyl group may be protected during synthesis and later deprotected .
- Purification : Column chromatography or recrystallization is often used to isolate the final product .
Q. How is the compound characterized structurally and chemically?
- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl or DMSO-d confirm the spirocyclic structure, chemical shifts of cyclopentane protons (~1.5–2.5 ppm), and benzodioxole aromatic protons (~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves stereochemistry and confirms spiro junction geometry in crystalline forms .
Q. What are the stability considerations for this compound under various experimental conditions?
- Hydrolytic Sensitivity : The methylcarbamate group may hydrolyze under strongly acidic or basic conditions, requiring pH-neutral buffers during biological assays .
- Thermal Stability : Decomposition occurs above 200°C, releasing toxic NO fumes. Store at –20°C in inert atmospheres .
- Light Sensitivity : Benzodioxole derivatives are prone to photodegradation; use amber vials for storage .
Advanced Questions
Q. How can reaction mechanisms involving this compound be analyzed experimentally?
- Kinetic Studies : Monitor substitution reactions (e.g., methylcarbamate hydrolysis) using HPLC or UV-Vis spectroscopy to determine rate constants and activation parameters .
- Isotopic Labeling : O labeling in hydrolysis experiments tracks oxygen incorporation into products, distinguishing between associative and dissociative pathways .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in spiro ring-opening reactions .
Q. What strategies optimize reaction yields in spirocyclic compound synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalysis : Lewis acids (e.g., BF·EtO) promote spiro ring formation by activating carbonyl groups .
- Temperature Control : Slow heating (50–80°C) minimizes side reactions during cyclopentane ring closure .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Q. How are contradictions in biological activity data resolved?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Target Validation : CRISPR knockouts or siRNA silencing confirm whether observed effects are target-mediated .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Step | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Spiro[1,3-benzodioxole-2,1'-cyclopentan]-4-ol | Cyclization | BF·EtO, CHCl, 0°C → RT | 85–90 |
| Methylcarbamate Derivative | Condensation with methyl isocyanate | THF, 40°C, 12 hr | 75–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
